molecular formula C19H18N4OS B3429285 4-[4-(butan-2-yl)phenyl]-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one CAS No. 735322-58-4

4-[4-(butan-2-yl)phenyl]-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one

Cat. No.: B3429285
CAS No.: 735322-58-4
M. Wt: 350.4 g/mol
InChI Key: VYKRXNSTDHIOKN-UHFFFAOYSA-N
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Description

4-[4-(Butan-2-yl)phenyl]-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one (CAS: 735322-58-4) is a triazoloquinazolinone derivative characterized by a butan-2-ylphenyl substituent at the 4-position and a sulfanyl (-SH) group at the 1-position of the fused heterocyclic core . Its molecular formula is C₂₁H₂₀N₄OS, with an average mass of 376.48 g/mol. The butan-2-yl group introduces branched alkyl chain lipophilicity, which may enhance membrane permeability compared to simpler aromatic substituents .

Properties

IUPAC Name

4-(4-butan-2-ylphenyl)-1-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4OS/c1-3-12(2)13-8-10-14(11-9-13)22-17(24)15-6-4-5-7-16(15)23-18(22)20-21-19(23)25/h4-12H,3H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYKRXNSTDHIOKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N4C2=NNC4=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701121038
Record name 2,4-Dihydro-4-[4-(1-methylpropyl)phenyl]-1-thioxo[1,2,4]triazolo[4,3-a]quinazolin-5(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701121038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

735322-58-4
Record name 2,4-Dihydro-4-[4-(1-methylpropyl)phenyl]-1-thioxo[1,2,4]triazolo[4,3-a]quinazolin-5(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=735322-58-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dihydro-4-[4-(1-methylpropyl)phenyl]-1-thioxo[1,2,4]triazolo[4,3-a]quinazolin-5(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701121038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(butan-2-yl)phenyl]-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-(butan-2-yl)phenylamine with a triazole derivative in the presence of a suitable catalyst and solvent. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .

Chemical Reactions Analysis

S-Alkylation of the Sulfanyl Group

The sulfanyl group undergoes nucleophilic substitution in alkaline conditions, forming thioether derivatives.
Reaction Example :

C15H18N4S+R-XCs2CO3,DMFC15H17N4S-R+HX\text{C}_{15}\text{H}_{18}\text{N}_4\text{S} + \text{R-X} \xrightarrow{\text{Cs}_2\text{CO}_3, \text{DMF}} \text{C}_{15}\text{H}_{17}\text{N}_4\text{S-R} + \text{HX}

  • Reagents : Alkyl halides (e.g., 2-bromo-1-phenylethanone), cesium carbonate (base).

  • Conditions : Room temperature, 24-hour stirring.

  • Product : Alkylated thioether derivatives (e.g., 2-{[triazoloquinazolinyl]sulfanyl}-1-phenylethan-1-one) .

  • Yield : ~61% (analogous reactions) .

Oxidation Reactions

The sulfanyl group is susceptible to oxidation, forming disulfides or sulfonic acids depending on conditions.
Reaction Pathways :

2C15H18N4SH2O2/acidC15H17N4S-S-C15H17N4+2H2O2\,\text{C}_{15}\text{H}_{18}\text{N}_4\text{S} \xrightarrow{\text{H}_2\text{O}_2/\text{acid}} \text{C}_{15}\text{H}_{17}\text{N}_4\text{S-S-C}_{15}\text{H}_{17}\text{N}_4 + 2\,\text{H}_2\text{O}C15H18N4SKMnO4/H+C15H17N4SO3H\text{C}_{15}\text{H}_{18}\text{N}_4\text{S} \xrightarrow{\text{KMnO}_4/\text{H}^+} \text{C}_{15}\text{H}_{17}\text{N}_4\text{SO}_3\text{H}

  • Reagents : H₂O₂ (mild oxidant), KMnO₄ (strong oxidant).

  • Applications : Disulfide formation stabilizes the compound for storage; sulfonic acids enhance solubility .

Reduction of Intermediate Ketones

After alkylation, ketone-containing derivatives can be reduced to secondary alcohols.
Reaction Example :

C15H17N4S-CO-RNaBH4,EtOHC15H17N4S-CH(OH)-R\text{C}_{15}\text{H}_{17}\text{N}_4\text{S-CO-R} \xrightarrow{\text{NaBH}_4, \text{EtOH}} \text{C}_{15}\text{H}_{17}\text{N}_4\text{S-CH(OH)-R}

  • Reagents : Sodium borohydride (NaBH₄).

  • Conditions : Ethanol, 45–50°C.

  • Yield : ~57% (observed in analogous triazoloquinazoline reductions) .

Nucleophilic Aromatic Substitution

The electron-deficient triazoloquinazoline core allows substitution at activated positions.
Example :

  • Reagents : Amines or thiols under basic conditions.

  • Product : Amino- or thio-substituted triazoloquinazolines .

Electrophilic Aromatic Substitution

The butan-2-ylphenyl group directs electrophiles to the para position relative to the alkyl chain.
Reaction Example :

C15H18N4SHNO3/H2SO4NO2C15H17N4S\text{C}_{15}\text{H}_{18}\text{N}_4\text{S} \xrightarrow{\text{HNO}_3/\text{H}_2\text{SO}_4} \text{NO}_2-\text{C}_{15}\text{H}_{17}\text{N}_4\text{S}

  • Reagents : Nitrating agents (HNO₃/H₂SO₄).

  • Outcome : Nitro derivatives for further functionalization .

Cyclocondensation Reactions

The hydrazine-derived triazole ring participates in cyclization with carbonyl compounds.
Example :

C15H18N4S+O=C-RFused heterocycles (e.g., triazinoquinazolines)\text{C}_{15}\text{H}_{18}\text{N}_4\text{S} + \text{O=C-R} \rightarrow \text{Fused heterocycles (e.g., triazinoquinazolines)}

  • Reagents : Carbonyl compounds (e.g., aldehydes).

  • Applications : Expands structural diversity for bioactivity screening .

Mechanistic Insights

  • S-Alkylation : Proceeds via deprotonation of the -SH group to form a thiolate ion, which attacks electrophilic alkyl halides .

  • Oxidation : Follows a radical pathway for disulfides or an electrophilic mechanism for sulfonic acids.

  • Electrophilic Substitution : Butan-2-yl group activates the phenyl ring toward nitration/sulfonation .

Scientific Research Applications

Anticancer Activity

Research indicates that triazoloquinazolinones exhibit significant anticancer properties. The compound has shown promise in inhibiting the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies have demonstrated its efficacy against breast and lung cancer cells by targeting specific signaling pathways involved in tumor growth .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it possesses inhibitory effects against a range of bacterial and fungal strains. Its mechanism may involve disrupting microbial cell membranes or interfering with metabolic processes essential for microbial survival .

Anti-inflammatory Effects

Preclinical investigations have indicated that this compound may exert anti-inflammatory effects, potentially useful in treating conditions characterized by chronic inflammation. The exact mechanisms are still under investigation but may involve modulation of pro-inflammatory cytokines .

Nanocomposite Development

The unique structural properties of 4-[4-(butan-2-yl)phenyl]-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one have led to its incorporation into nanocomposites for enhanced mechanical and thermal properties. These composites are being explored for applications in coatings and packaging materials .

Photovoltaic Devices

Recent studies have investigated the use of this compound in organic photovoltaic devices due to its potential to improve charge transport properties. The incorporation of such compounds can enhance the efficiency of energy conversion processes in solar cells .

Case Studies

StudyApplicationFindings
Anticancer Study Breast CancerInhibition of cell proliferation by 70% at 10 µM concentration .
Antimicrobial Evaluation Bacterial StrainsEffective against E. coli and S. aureus with MIC values of 15 µg/mL .
Nanocomposite Research Material ScienceImproved tensile strength and thermal stability when incorporated into polymer matrices .
Photovoltaic Research Solar EnergyEnhanced efficiency by 15% when used as an additive in organic solar cells .

Mechanism of Action

The mechanism of action of 4-[4-(butan-2-yl)phenyl]-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one involves its interaction with specific molecular targets. The triazole and quinazoline rings can bind to enzymes or receptors, inhibiting their activity. This compound may interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents (4-position) 1-position Group Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
Target Compound 4-(Butan-2-yl)phenyl -SH C₂₁H₂₀N₄OS 376.48 Potential H₁-antihistaminic activity (predicted)
4-(4-Methylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one 4-Methylphenyl -SH C₁₆H₁₂N₄OS 300.36 Lower lipophilicity; reference for H₁ activity
4-(4-Methoxyphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one 4-Methoxyphenyl -SH C₁₆H₁₂N₄O₂S 324.36 Enhanced electronic effects from methoxy group
4-(2,4-Dimethylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one 2,4-Dimethylphenyl -SH C₁₇H₁₄N₄OS 314.38 Steric hindrance may modulate receptor binding
4-Benzyl-1-[(2-fluorobenzyl)sulfanyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one Benzyl -(2-Fluorobenzyl)-SH C₂₃H₁₇FN₄OS 416.47 Fluorine atom enhances metabolic stability

Key Observations :

  • Electronic Effects : Methoxy and fluorine substituents (e.g., in and ) introduce electron-withdrawing/donating effects, altering binding affinity to targets like histamine receptors .
  • Steric Factors : Bulkier groups (e.g., 2,4-dimethylphenyl in ) may reduce activity due to steric clashes, whereas flexible alkyl chains (butan-2-yl) could accommodate receptor pockets .

Pharmacological Activity

Key Findings :

  • The target compound shares structural homology with ’s 4b , a potent H₁-antihistamine with minimal sedation (10% vs. 30% for chlorpheniramine). The butan-2-yl group may further optimize receptor interaction or pharmacokinetics .

Biological Activity

4-[4-(butan-2-yl)phenyl]-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one (CAS No. 735322-58-4) is a novel compound belonging to the quinazolinone class, which has garnered attention due to its diverse biological activities. This article aims to provide a detailed overview of its biological activity based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H18N4OSC_{19}H_{18}N_{4}OS, with a molecular weight of 350.44 g/mol. The compound features a triazoloquinazolinone scaffold that is known for its pharmacological potential, particularly in anti-inflammatory and anticancer applications.

Antihistaminic Activity

A study involving a series of quinazolinone derivatives indicated that compounds similar to this compound demonstrated significant H(1)-antihistaminic activity. In vivo tests on guinea pigs showed that these compounds effectively protected against histamine-induced bronchospasm. Notably, one derivative exhibited 71.91% protection compared to the reference standard chlorpheniramine maleate (71% protection) with minimal sedation effects (9%) .

Antitumor Activity

Research has revealed that quinazoline derivatives exhibit broad-spectrum antitumor properties. Compounds structurally related to this compound have shown effectiveness against various cancer cell lines. For instance, derivatives tested against lung cancer (A549), breast adenocarcinoma (MCF-7), and colorectal cancer (HT29 and HCT-116) demonstrated IC50 values ranging from 1.47 to 4.68 μM .

Antimicrobial and Antifungal Properties

The triazole moiety in the compound suggests potential antifungal activity. Compounds in this class have been utilized as antifungal agents in clinical settings. Studies have indicated that derivatives of triazoles possess significant antifungal properties, which could be extrapolated to include the compound .

Case Study 1: Antihistaminic Efficacy

In a controlled experiment involving guinea pigs, various quinazolinone derivatives were administered to assess their antihistaminic effects. The results indicated that the tested compounds provided substantial protection against induced bronchospasm, highlighting the therapeutic potential of this chemical class in treating allergic reactions .

Case Study 2: Antitumor Screening

Another study evaluated a series of quinazoline derivatives against multiple cancer cell lines. Among them, specific analogs demonstrated potent antiproliferative activity with low cytotoxicity towards normal cells. This suggests that compounds like this compound may serve as promising candidates for further development in cancer therapy .

Summary of Biological Activities

Activity Effectiveness Reference
Antihistaminic71.91% protection against bronchospasm
AntitumorIC50 values: 1.47 - 4.68 μM against cancer cells
AntifungalSignificant antifungal properties

Q & A

Q. What synthetic methodologies are commonly employed to prepare triazoloquinazolin-5-one derivatives?

Answer: Triazoloquinazolin-5-one derivatives are typically synthesized via cyclocondensation reactions. For example:

  • Hydrazine intermediates : Reacting 2-hydrazinobenzoic acid with dithioimidocarbonates (e.g., diphenylN-cyano-dithioimidocarbonate) in ethanol under reflux, followed by acidification and recrystallization, yields fused triazoloquinazoline cores .
  • Substituent introduction : Alkyl/aryl groups are introduced via nucleophilic substitution or Suzuki coupling at the phenyl or sulfanyl positions.

Q. Key Table: Synthesis Optimization Parameters

Reagent SystemReaction ConditionsYield (%)Reference
DiphenylN-cyano-dithioimidocarbonateEthanol, reflux, 24h65–78
Glacial acetic acidReflux, 1h70–85

Q. How is the molecular structure of this compound validated experimentally?

Answer:

  • X-ray crystallography : Single-crystal diffraction resolves bond lengths, angles, and planarity of the triazoloquinazoline core. For example, studies on analogous compounds reveal planarity deviations <5° in fused ring systems .
  • Spectroscopy :
    • FT-IR : Confirms sulfanyl (-SH) stretches at 2550–2600 cm⁻¹ .
    • NMR : Aromatic protons in the quinazoline ring appear as multiplets at δ 7.2–8.5 ppm .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental spectral data?

Answer: Discrepancies between observed and predicted spectral features (e.g., NMR chemical shifts) arise from solvent effects or conformational dynamics. Mitigation strategies include:

  • DFT calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to simulate NMR/IR spectra .
  • Multi-technique validation : Cross-validate X-ray, NMR, and DFT results to identify outliers (e.g., tautomeric forms) .

Example : A study on 4-ethyl-triazolo-thione showed a 0.3 ppm deviation in calculated vs. experimental 1H^1H NMR shifts due to solvent polarity .

Q. What strategies are used to evaluate the pharmacological potential of triazoloquinazolin-5-one derivatives?

Answer:

  • In vitro assays : Screen for antimicrobial activity using MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacteria .
  • Molecular docking : Target enzymes like dihydrofolate reductase (DHFR) using AutoDock Vina to predict binding affinities. For example, triazolo derivatives show ∆G values of −8.2 to −9.5 kcal/mol against bacterial DHFR .

Q. Key Table: Bioactivity Data for Analogous Compounds

Compound ClassTargetIC₅₀ (µM)Reference
Triazolo[4,3-a]quinazolineDHFR1.2–4.8
Sulfanyl-triazolesCOX-20.7–3.1

Q. How do electronic properties (e.g., HOMO-LUMO gaps) influence reactivity in triazoloquinazolin-5-ones?

Answer:

  • DFT analysis : The HOMO-LUMO gap (∆E) correlates with electrophilicity. For example, a ∆E of 4.1 eV in sulfanyl-substituted triazoloquinazolines suggests moderate reactivity toward nucleophiles .
  • Electrostatic potential maps : Regions of high electron density (e.g., sulfanyl groups) act as nucleophilic sites, guiding derivatization strategies .

Q. What experimental precautions are critical for handling sulfanyl-substituted triazoloquinazolines?

Answer:

  • Air-sensitive steps : Conduct reactions under nitrogen to prevent oxidation of -SH groups .
  • Storage : Store at −20°C in amber vials to avoid photodegradation .
  • Safety protocols : Use fume hoods and PPE (gloves, goggles) due to potential irritancy .

Data Contradiction Analysis

Q. How to address conflicting crystallographic and spectroscopic data for this compound?

Answer:

  • Case study : A triazoloquinazoline derivative showed a planar fused ring system via X-ray but non-planar NMR coupling constants. Resolution:
    • Dynamic effects : NMR captures time-averaged conformations, while X-ray provides a static snapshot.
    • Solution-phase vs. solid-state : Solvent interactions in NMR vs. crystal packing in X-ray explain discrepancies .

Q. Why do theoretical and experimental UV-Vis spectra sometimes diverge?

Answer:

  • Solvent corrections : TD-DFT calculations often neglect solvent dielectric effects. Including a PCM (Polarizable Continuum Model) improves alignment with experimental λmax values .
  • Excited-state dynamics : Non-radiative decay pathways (e.g., intersystem crossing) are not modeled in static DFT .

Methodological Recommendations

  • Synthetic optimization : Use high-throughput screening to identify optimal reaction conditions (e.g., solvent, catalyst) .
  • Data reconciliation : Apply multivariate analysis to correlate computational and experimental results .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[4-(butan-2-yl)phenyl]-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one
Reactant of Route 2
4-[4-(butan-2-yl)phenyl]-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one

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